molecular formula C14H20N2O4S B1272071 6-tert-butyl 3-methyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 877041-47-9

6-tert-butyl 3-methyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No. B1272071
M. Wt: 312.39 g/mol
InChI Key: LGHKBJKZINPCMI-UHFFFAOYSA-N
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Description

The compound of interest, 6-tert-butyl 3-methyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, is a derivative of dihydrothieno[2,3-c]pyridine, which is a heterocyclic compound. This class of compounds has been the subject of various studies due to their potential applications in medicinal chemistry, particularly as intermediates in the synthesis of small molecule anticancer drugs .

Synthesis Analysis

The synthesis of related compounds has been reported, where tert-butyl 4-oxopiperidine-1-carboxylate is used as a starting material. For instance, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an important intermediate for anticancer drugs, was synthesized from piperidin-4-ylmethanol through a series of reactions including nucleophilic substitution, oxidation, halogenation, and elimination, achieving a high total yield of 71.4% . Similarly, 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate was synthesized and then coupled with aromatic aldehydes to afford Schiff base compounds .

Molecular Structure Analysis

X-ray crystallographic analysis has been used to characterize the molecular structure of related compounds. For example, the crystal structure of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate was determined, revealing an axial orientation of the isobutyl side chain and strong O-H...O=C hydrogen bonds forming infinite chains . Another compound, (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, crystallizes in the monoclinic space group P21/c and is stabilized by intramolecular hydrogen bonds .

Chemical Reactions Analysis

The related compounds exhibit reactivity typical of their functional groups. For instance, the reduction of the keto functionality in tert-butyl (6S)-6-isobutyl-2,4-dioxopiperidine-1-carboxylate leads to the formation of a beta-hydroxylated delta-lactam with a cis configuration of hydroxy and isobutyl groups . Schiff base formation is another reaction observed in the synthesis of derivatives of dihydrothieno[2,3-c]pyridine, where the amino group reacts with an aromatic aldehyde .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of hydrogen bonds, as observed in the crystal structures, suggests a propensity for these compounds to engage in intermolecular interactions, which can affect their solubility and stability . The NMR spectra of related compounds provide insight into their conformational behavior, as seen in the study of tert-butyl 2-methoxy-5,6-dihydro-2H-pyran-6-carboxylates, where different conformations were identified based on coupling constants .

Scientific Research Applications

Application in Antitubulin Agents Synthesis

  • Results or Outcomes: Two derivatives of the compound, 2-(3′,4′,5′-trimethoxyanilino)-3-cyano-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine and its 6-ethoxycarbonyl homologue, were identified as new antiproliferative agents. They inhibited cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines. Their interaction with tubulin at micromolar levels led to the accumulation of cells in the G2/M phase of the cell cycle and to an apoptotic cell death .

Application in Antioxidant Synthesis

  • Summary of the Application: This compound is used as an antioxidant to stabilize lubricant oils .
  • Results or Outcomes: The compound was found to be very effective in stabilizing lubricant oils .

Application in Environmental Analysis

  • Summary of the Application: This compound, 4-Amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one, is used in environmental analysis as a standard compound .
  • Methods of Application: The compound is synthesized and then used as a reference in mass spectrometry analysis to identify and quantify environmental contaminants .
  • Results or Outcomes: The compound was found to be effective as a standard in mass spectrometry analysis .

Safety And Hazards

This involves studying the compound’s toxicity, flammability, reactivity, and environmental impact. It includes determining appropriate safety precautions for handling and disposing of the compound.


Future Directions

This involves predicting or suggesting further studies that could be done with the compound. This could include potential applications, modifications to improve its properties, or further investigations into its behavior.


properties

IUPAC Name

6-O-tert-butyl 3-O-methyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-14(2,3)20-13(18)16-6-5-8-9(7-16)21-11(15)10(8)12(17)19-4/h5-7,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHKBJKZINPCMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377176
Record name 6-tert-Butyl 3-methyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-tert-butyl 3-methyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

CAS RN

877041-47-9
Record name 6-tert-Butyl 3-methyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(tert-Butyl) 3-methyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate
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